Cas no 58827-89-7 (Ethyl 2-[4-(Methylsulfonamido)phenyl]acetate)

Ethyl 2-[4-(Methylsulfonamido)phenyl]acetate is a synthetic organic compound featuring a phenylacetate core substituted with a methylsulfonamido group at the para position. This ester derivative is of interest in pharmaceutical and agrochemical research due to its potential as an intermediate in the synthesis of bioactive molecules. The methylsulfonamido moiety enhances metabolic stability and binding affinity in target interactions, while the ethyl ester group offers versatility for further functionalization. Its well-defined structure and purity make it suitable for precision applications in medicinal chemistry, particularly in the development of sulfonamide-based therapeutics. The compound is typically characterized by NMR and HPLC to ensure consistency in research and industrial settings.
Ethyl 2-[4-(Methylsulfonamido)phenyl]acetate structure
58827-89-7 structure
Product name:Ethyl 2-[4-(Methylsulfonamido)phenyl]acetate
CAS No:58827-89-7
MF:C11H15NO4S
Molecular Weight:257.3061
CID:2083668
PubChem ID:10038092

Ethyl 2-[4-(Methylsulfonamido)phenyl]acetate 化学的及び物理的性質

名前と識別子

    • Ethyl 2-[4-(Methylsulfonamido)phenyl]acetate
    • ethyl 2-(4-(methylsulfonamido)phenyl)acetate
    • SY025201
    • SB81623
    • GRAKPWQWJZKXEH-UHFFFAOYSA-N
    • AC6413
    • CS-0453965
    • SCHEMBL5842450
    • ethyl 2-[4-(methanesulfonamido)phenyl]acetate
    • AKOS027256976
    • ethyl 4-methanesulphonamidophenylacetate
    • Ethyl2-[4-(Methylsulfonamido)phenyl]acetate
    • DA-42019
    • MFCD26045229
    • 58827-89-7
    • MDL: MFCD26045229
    • インチ: InChI=1S/C11H15NO4S/c1-3-16-11(13)8-9-4-6-10(7-5-9)12-17(2,14)15/h4-7,12H,3,8H2,1-2H3
    • InChIKey: GRAKPWQWJZKXEH-UHFFFAOYSA-N
    • SMILES: CCOC(=O)CC1=CC=C(C=C1)NS(=O)(=O)C

計算された属性

  • 精确分子量: 257.07200
  • 同位素质量: 257.07217913Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 17
  • 回転可能化学結合数: 6
  • 複雑さ: 339
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1
  • トポロジー分子極性表面積: 80.9Ų

じっけんとくせい

  • PSA: 80.85000
  • LogP: 2.31750

Ethyl 2-[4-(Methylsulfonamido)phenyl]acetate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Apollo Scientific
OR470675-5g
Ethyl 2-[4-(Methylsulfonamido)phenyl]acetate
58827-89-7
5g
£490.00 2023-08-31
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1524632-5g
Ethyl 2-(4-(methylsulfonamido)phenyl)acetate
58827-89-7 98%
5g
¥4190.00 2024-05-07
eNovation Chemicals LLC
D255803-5g
Ethyl 2-[4-(Methylsulfonamido)phenyl]acetate
58827-89-7 95%
5g
$715 2024-07-20
Alichem
A019108918-5g
Ethyl 2-[4-(Methylsulfonamido)phenyl]acetate
58827-89-7 95%
5g
$400.00 2023-09-01
Crysdot LLC
CD12058126-5g
Ethyl 2-[4-(Methylsulfonamido)phenyl]acetate
58827-89-7 95+%
5g
$329 2024-07-24
eNovation Chemicals LLC
D255803-5g
Ethyl 2-[4-(Methylsulfonamido)phenyl]acetate
58827-89-7 95%
5g
$715 2025-02-20
eNovation Chemicals LLC
D255803-5g
Ethyl 2-[4-(Methylsulfonamido)phenyl]acetate
58827-89-7 95%
5g
$715 2025-02-20

Ethyl 2-[4-(Methylsulfonamido)phenyl]acetate 関連文献

Ethyl 2-[4-(Methylsulfonamido)phenyl]acetateに関する追加情報

Ethyl 2-[4-(Methylsulfonamido)phenyl]acetate (CAS No. 58827-89-7): A Comprehensive Overview

Ethyl 2-[4-(Methylsulfonamido)phenyl]acetate (CAS No. 58827-89-7) is a significant compound in the field of chemical and pharmaceutical research, characterized by its unique molecular structure and versatile applications. This compound, featuring a Methylsulfonamido group and a phenyl ring, has garnered attention for its potential in various biochemical and medicinal applications.

The molecular structure of Ethyl 2-[4-(Methylsulfonamido)phenyl]acetate consists of an acetic acid ester moiety linked to a phenyl ring substituted with a Methylsulfonamido group. This configuration imparts specific chemical properties that make it valuable in synthetic chemistry and drug development. The presence of the Methylsulfonamido group enhances the compound's reactivity and binding affinity, making it a promising candidate for designing novel pharmaceutical agents.

In recent years, Ethyl 2-[4-(Methylsulfonamido)phenyl]acetate has been extensively studied for its role in medicinal chemistry. Researchers have explored its potential as an intermediate in the synthesis of various bioactive molecules. The compound's ability to act as a precursor in the development of sulfonamide-based drugs is particularly noteworthy, given the widespread use of sulfonamides in treating infections and other diseases.

The pharmacological properties of Ethyl 2-[4-(Methylsulfonamido)phenyl]acetate have been investigated in several preclinical studies. These studies suggest that the compound exhibits inhibitory activity against certain enzymes and receptors, making it a potential therapeutic agent for conditions such as inflammation and metabolic disorders. The Methylsulfonamido group, in particular, has been identified as a key pharmacophore responsible for these biological activities.

In addition to its pharmaceutical applications, Ethyl 2-[4-(Methylsulfonamido)phenyl]acetate has found utility in synthetic organic chemistry. Its unique structure allows for the facile introduction of functional groups, making it a valuable building block in the synthesis of more complex molecules. Researchers have utilized this compound to develop novel catalysts and ligands for various chemical transformations.

The chemical synthesis of Ethyl 2-[4-(Methylsulfonamido)phenyl]acetate involves multi-step reactions that require precise control over reaction conditions. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity. These synthetic methodologies highlight the compound's importance in industrial-scale production and research applications.

The spectroscopic and analytical characterization of Ethyl 2-[4-(Methylsulfonamido)phenyl]
acetate has been thoroughly documented in scientific literature. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy have been used to confirm the structural integrity of the compound. These analytical data are crucial for ensuring the quality and consistency of Ethyl 2-[4-(
Methylsulfonamido)
phenyl)]acetate in both laboratory and industrial settings.

Ethical considerations are also important when working with Ethyl 2-[4-(
Methylsulfonamido)
phenyl)]acetate. While not classified as a hazardous material, proper handling procedures should be followed to ensure safety in laboratory environments. Storage conditions should be controlled to prevent degradation, and exposure to air and moisture should be minimized.

The future prospects of Ethyl 2-[4-(
Methylsulfonamido)
phenyl)]acetate are promising, with ongoing research aimed at expanding its applications in drug discovery and materials science. Collaborative efforts between academia and industry are likely to drive innovation and lead to new breakthroughs involving this versatile compound.

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